2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide
Description
Historical Development of Pyrrolopyrimidine Research
Pyrrolo[3,2-d]pyrimidines, colloquially termed 9-deazapurines, emerged as synthetic analogs of purines due to their structural resemblance to adenine and guanine. Unlike their naturally occurring 7-deazapurine counterparts (e.g., tubercidin), pyrrolo[3,2-d]pyrimidines are entirely synthetic constructs, first reported in the mid-20th century as part of efforts to develop nucleoside isosteres. Early research focused on their potential as inhibitors of purine-metabolizing enzymes, such as purine nucleoside phosphorylase (PNP), with seminal work by Montgomery et al. in the 1970s demonstrating their utility in disrupting nucleotide biosynthesis. By the 1990s, structural modifications of the scaffold led to the discovery of dihydrofolate reductase (DHFR) inhibitors, exemplified by trimetrexate, which highlighted the scaffold’s adaptability for targeting folate-dependent pathways. Recent advancements have expanded their applications to kinase inhibition and microtubule targeting, underscoring their versatility in drug discovery.
Significance of Pyrrolo[3,2-d]pyrimidine Isomers in Medicinal Chemistry
The pyrrolo[3,2-d]pyrimidine isomer distinguishes itself through its capacity to mimic purine nucleobases while avoiding metabolic degradation pathways that commonly affect natural purines. This property enables selective targeting of enzymes such as PNP and DHFR, which are critical for nucleotide homeostasis in rapidly dividing cells. For instance, N5-substituted derivatives like compound 11 (Fig. 1) exhibit nanomolar cytotoxicity against multidrug-resistant cancers by depolymerizing microtubules, a mechanism independent of P-glycoprotein-mediated efflux. The scaffold’s planar aromatic system facilitates π-π stacking interactions with protein targets, while its nitrogen-rich structure allows for hydrogen bonding with catalytic residues, as observed in kinase inhibition studies.
Table 1: Biological Activities of Representative Pyrrolo[3,2-d]pyrimidine Derivatives
| Compound | Substituents | Target Pathway | IC₅₀ (nM) | Citation |
|---|---|---|---|---|
| 11 | N5-CH₃, C7-Cl | Microtubule Depolymerization | 1.2 | |
| 4 | N4-CH₃, C6-Me | Colchicine Site Binding | 8.5 | |
| 2 | C7-I, C5-NH | Antiproliferative Activity | 2300 |
Biological Relevance of Thioether-Linked Pyrrolo[3,2-d]pyrimidine Derivatives
The introduction of thioether linkages into pyrrolo[3,2-d]pyrimidines, as seen in the target compound, represents a strategic modification to enhance binding affinity and metabolic stability. Thioether groups serve as rigid spacers that optimize the spatial orientation of pharmacophoric elements, as demonstrated in dual AICARFTase/GARFTase inhibitors like compound 8 from the pyrrolo[2,3-d]pyrimidine series. While direct studies on thioether-linked [3,2-d] isomers are limited, analogous substitutions in related scaffolds have shown improved target engagement through sulfur-mediated hydrophobic interactions and resistance to oxidative metabolism. In the target compound, the thioether bridge between the pyrrolopyrimidine core and the acetamide moiety likely restricts conformational flexibility, favoring interactions with hydrophobic pockets in enzymatic active sites.
Positioning of Target Compound Within Pyrrolopyrimidine Pharmacophore Classification
The target compound integrates critical pharmacophoric elements that align with established structure-activity relationships (SARs) for pyrrolo[3,2-d]pyrimidines:
- Core Scaffold : The pyrrolo[3,2-d]pyrimidine nucleus provides a planar aromatic system for base-pair-like interactions, essential for binding ATP pockets in kinases and nucleotide-binding domains in folate enzymes.
- 3-Butyl Substituent : Alkyl chains at the N3 position, as seen in compound 5 (Table 1), enhance hydrophobic interactions with tubulin’s colchicine-binding site, contributing to microtubule destabilization.
- 7-Phenyl Group : Aromatic substituents at C7 augment π-stacking with tyrosine or phenylalanine residues in target proteins, a feature critical for the activity of DHFR inhibitors.
- Thioether Linkage : The sulfur atom bridges the core and the dichlorophenylacetamide group, potentially mimicking the glutamyl side chain of folate substrates to facilitate transport via reduced folate carriers.
- 3,4-Dichlorophenyl Acetamide : Electron-withdrawing chlorine atoms increase electrophilicity, enhancing hydrogen bonding with backbone amides in enzymatic active sites, as observed in kinase inhibitors.
Structural Comparison to Reference Compounds
- Unlike PMX, a 5-substituted pyrrolo[2,3-d]pyrimidine with RFC/PCFT transport activity, the target compound’s [3,2-d] isomer and thioether linkage may favor FRα-mediated uptake, analogous to compound 8 .
- The N-(3,4-dichlorophenyl) group mirrors the dichlorobenzamide moieties in microtubule-targeting agents like compound 11 , which evade P-glycoprotein efflux.
Properties
IUPAC Name |
2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2N4O2S/c1-2-3-11-30-23(32)22-21(17(13-27-22)15-7-5-4-6-8-15)29-24(30)33-14-20(31)28-16-9-10-18(25)19(26)12-16/h4-10,12-13,27H,2-3,11,14H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVDRPOCDILZCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a novel pyrrolopyrimidine derivative that has gained attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure that includes a pyrrolopyrimidine core, a butyl group, and a dichlorophenyl acetamide moiety. The structural formula can be represented as follows:
Anticancer Properties
Research indicates that derivatives of pyrrolopyrimidines exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines, demonstrating promising results.
-
In Vitro Studies :
- The compound showed inhibitory effects on several cancer cell lines including HCT116 (colon cancer), HepG2 (liver cancer), and PC3 (prostate cancer). For instance, it exhibited an IC50 value of 6.9 μM against HCT116 cells, which is comparable to established chemotherapeutics such as doxorubicin .
- A study highlighted that modifications in the pyrrolopyrimidine scaffold could enhance anticancer efficacy by targeting specific kinases involved in tumor growth and proliferation .
-
Mechanism of Action :
- The compound is believed to inhibit key signaling pathways associated with cancer cell survival and proliferation. It targets cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinase (PI3K), which are crucial for cell cycle regulation and survival .
- It also induces apoptosis in cancer cells through caspase activation pathways, leading to DNA fragmentation and cell death .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of pyrrolopyrimidine derivatives:
| Modification | Effect on Activity |
|---|---|
| Addition of bulky groups | Enhanced potency against specific cancer lines |
| Substitution at the phenyl ring | Altered interaction with target proteins |
| Replacement of thio group with hydrazide | Increased anti-hepatic cancer activity |
Research has shown that certain modifications can significantly increase the efficacy of these compounds against resistant cancer types .
Case Studies
-
Study on Pyrido[2,3-d]pyrimidines :
- A comprehensive review highlighted the anticancer potential of pyrido[2,3-d]pyrimidine derivatives, noting their ability to inhibit various kinases involved in cancer signaling pathways. The study emphasized the need for further exploration into their mechanisms and potential therapeutic applications .
-
Clinical Implications :
- In vitro studies have indicated that compounds similar to 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide may serve as leads for developing new anticancer agents with improved selectivity and reduced side effects compared to traditional chemotherapeutics .
Scientific Research Applications
Biomedical Applications
-
Anticancer Activity
- Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines by inhibiting critical pathways involved in tumor growth and proliferation .
- A study highlighted that compounds containing thioamide functionalities showed enhanced anticancer activity due to their ability to interact with specific cellular targets, thereby disrupting cancer cell metabolism and inducing apoptosis .
-
Inhibition of Kinases
- The compound has been investigated as a potential inhibitor of polo-like kinase 1 (Plk1), a protein implicated in cell cycle regulation and cancer progression. Inhibitors targeting Plk1 have shown promise in preclinical models for treating various malignancies .
- Structural optimization studies have reported that modifications to the phenyl ring and the introduction of thio groups can significantly enhance the binding affinity and selectivity towards Plk1, making this compound a candidate for further development as an anticancer agent .
-
Mechanisms of Action
- The mechanisms by which this compound exerts its effects include interference with cell cycle progression and induction of cellular stress responses. By targeting specific kinases or pathways, it can lead to reduced proliferation rates in cancer cells.
- Case studies have documented the use of similar compounds in clinical settings, showcasing their potential in combination therapies where they enhance the efficacy of existing chemotherapeutics .
Case Studies
- Study on Antitumor Activity
- A recent study evaluated the antitumor effects of a related compound on human tumor cell lines expressing folate receptors. The results indicated an increase in cytotoxicity compared to control groups, suggesting that targeting folate pathways may enhance therapeutic outcomes in certain cancer types .
- Polo-like Kinase Inhibition
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrolo-Pyrimidine/Pyridazine Derivatives
Key Observations:
Core Heterocycle: The target compound and the ethyl ester derivative share the pyrrolo[3,2-d]pyrimidine core, while Patent Compound A employs a pyrrolo[1,2-b]pyridazine scaffold.
Substituent Effects:
- Position 3: The target’s butyl group introduces moderate lipophilicity, whereas the ethyl ester compound’s 4-chlorophenyl enhances aromatic stacking but may reduce solubility. Patent Compound A’s morpholine-ethyloxy group improves solubility via hydrogen bonding .
- Position 7: The target’s phenyl group contrasts with the ethyl ester compound’s ethyl ester , which may confer metabolic instability due to esterase susceptibility.
Linker and Aryl Groups: The target’s thioether-acetamide linker combines metabolic stability (thioether) with hydrogen-bonding capacity (acetamide), unlike the ethyl ester compound’s dipentylamino group, which prioritizes lipophilicity over polarity. The 3,4-dichlorophenyl group in the target provides strong electron-withdrawing effects and hydrophobicity, whereas Patent Compound A’s trifluoromethyl and cyanopyridinyl groups enhance electronic polarization and π-π interactions .
Physicochemical and Pharmacokinetic Implications
- Lipophilicity (LogP): The target’s butyl and dichlorophenyl groups likely result in moderate lipophilicity, balancing membrane permeability and solubility. The ethyl ester compound’s dipentylamino group may excessively increase LogP, risking poor aqueous solubility .
- Hydrogen Bonding and Crystal Packing: The acetamide group in the target can act as both donor (NH) and acceptor (C=O), facilitating interactions with biological targets and influencing crystal packing via N–H···O bonds . In contrast, the ethyl ester compound’s ester group only serves as an acceptor, reducing hydrogen-bond diversity. Crystallographic studies using SHELX could reveal differences in packing efficiency between the target and Patent Compound A, where morpholine’s oxygen may participate in stronger intermolecular interactions.
Metabolic Stability:
- The thioether linker in the target resists oxidative metabolism compared to ester or ether linkers. The dichlorophenyl group may slow cytochrome P450-mediated degradation, whereas Patent Compound A’s trifluoromethyl group could enhance metabolic stability .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The compound can be synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting intermediates (e.g., halogenated pyrrolopyrimidine derivatives) with thiol-containing acetamides under reflux in polar aprotic solvents like N-methylpyrrolidone (NMP) at 120°C for 16 hours. Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is typically used for purification, yielding ~31% pure product . Key parameters include stoichiometric control of reactants (e.g., 1:1.1 molar ratio of pyrimidine to acetamide) and inert atmosphere to prevent oxidation .
Q. How can researchers optimize yield and purity during synthesis?
Yield improvement strategies include:
- Catalytic additives : Use of bases (e.g., Et₃N) to deprotonate thiol groups and enhance nucleophilicity.
- Solvent optimization : Replacing NMP with DMF or DMSO may improve solubility of intermediates.
- Stepwise purification : Precipitation with NH₄Cl followed by sequential extractions (CH₂Cl₂) reduces impurities before chromatography . Purity is validated via TLC (Rf = 0.15 in CH₂Cl₂/MeOH 50:1) and melting point analysis (85–87°C) .
Q. What analytical techniques are essential for initial characterization?
Core methods include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., butyl, dichlorophenyl groups).
- Mass spectrometry (HRMS) : For molecular ion ([M+H]⁺) verification.
- Elemental analysis : To validate C, H, N, S, and Cl content.
- TLC : Monitoring reaction progress and intermediate stability .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and intermolecular interactions. For related pyrrolopyrimidine analogs, SCXRD revealed:
- Dihedral angles : ~5.8° between pyrrolo and pyrimidine rings, indicating near-coplanarity.
- Intermolecular interactions : Weak C–H···O hydrogen bonds and π-π stacking (3.59–3.97 Å) stabilize the crystal lattice . Experimental setup requires slow evaporation of ethanol/CH₂Cl₂ (1:1) to grow high-quality crystals .
Q. What strategies address contradictions in biological activity data across similar compounds?
Discrepancies in bioactivity (e.g., kinase inhibition vs. cytotoxicity) may arise from:
- Substituent effects : The 3-butyl group in this compound could sterically hinder target binding compared to smaller analogs.
- Solubility limitations : LogP calculations (e.g., using ChemAxon) guide formulation adjustments (e.g., PEG-based carriers). Validate hypotheses via in vitro assays (e.g., IC₅₀ comparisons) with systematic substitutions at the 7-phenyl or 3,4-dichlorophenyl positions .
Q. How can computational modeling predict structure-activity relationships (SAR)?
- Docking studies : Use AutoDock Vina to map interactions with target proteins (e.g., kinases). Focus on the thioacetamide moiety’s role in hydrogen bonding.
- QSAR models : Train datasets with pyrrolopyrimidine derivatives to correlate electronic parameters (Hammett σ) with activity trends.
- MD simulations : Assess conformational stability of the 4,5-dihydro-3H-pyrrolo ring under physiological conditions .
Q. What experimental designs mitigate challenges in crystallizing this compound?
- Solvent screening : Test mixtures like ethanol/CH₂Cl₂ (1:1) or acetonitrile/toluene for optimal nucleation.
- Temperature gradients : Slow cooling from 50°C to 4°C over 48 hours enhances crystal growth.
- Additive screening : Glycerol or ionic liquids (e.g., [BMIM][BF₄]) reduce lattice defects .
Methodological Recommendations
- Contradiction Analysis : Compare crystallographic data (e.g., C–Cl bond lengths) with DFT-optimized structures to identify experimental vs. theoretical deviations .
- SAR Workflow : Synthesize analogs with modified substituents (e.g., replacing 3-butyl with cyclopropyl) and evaluate via high-throughput screening .
- Data Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) to minimize batch-to-batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
